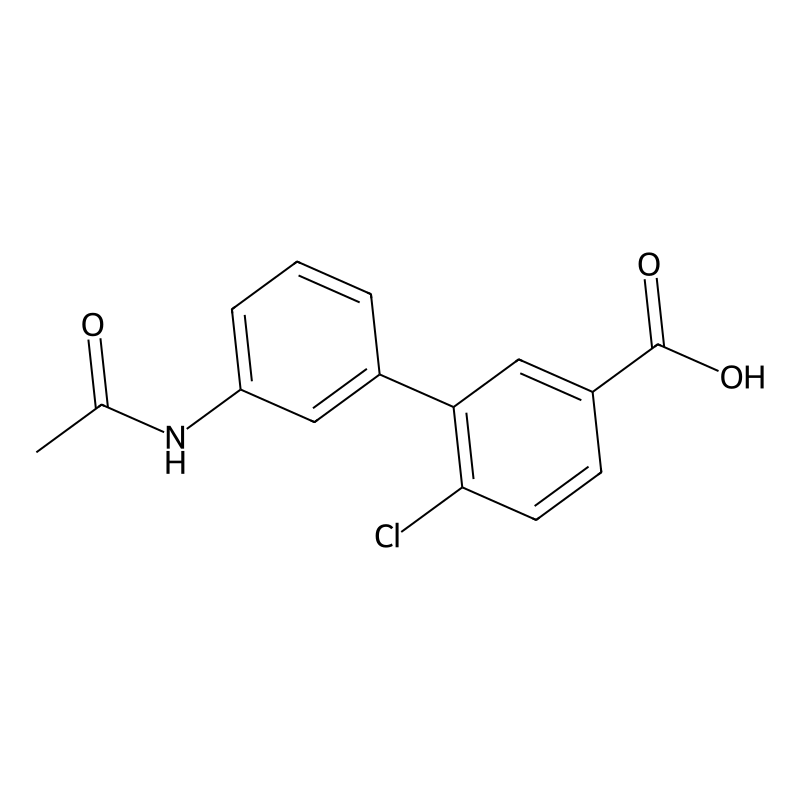

3-(3-Acetylaminophenyl)-4-chlorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3-Acetylaminophenyl)-4-chlorobenzoic acid is a chemical compound that belongs to the class of substituted benzoic acids. Its molecular formula is C15H14ClN O3, and it consists of a benzoic acid moiety substituted with both an acetylamino group and a chlorine atom. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Additionally, the acetylamino group can undergo hydrolysis or reaction with nucleophiles, leading to the formation of amines or other derivatives.

Research indicates that 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid exhibits significant biological activities. It has been studied for its potential anti-inflammatory and analgesic effects, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The chlorobenzoic acid structure may enhance its interaction with biological targets, influencing its pharmacological profile.

The synthesis of 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid can be achieved through several methods:

- Acetylation of 3-Aminophenol: This method involves the acetylation of 3-aminophenol using acetic anhydride or acetyl chloride, followed by coupling with 4-chlorobenzoic acid.

- Direct Coupling: Another approach could involve the direct coupling of 4-chlorobenzoic acid with an appropriate acetylated amine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

- Reduction and Substitution Reactions: Starting from nitro or halogenated derivatives of benzoic acids, reduction and substitution reactions can yield the desired compound.

3-(3-Acetylaminophenyl)-4-chlorobenzoic acid finds applications in various fields:

- Pharmaceuticals: Due to its potential anti-inflammatory properties, it may be used in drug formulations targeting pain relief.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

- Research: Its unique structure makes it a subject of study in medicinal chemistry for developing new therapeutic agents.

Interaction studies involving 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid focus on its binding affinity to biological targets such as enzymes and receptors. Investigations using techniques like molecular docking have shown that the compound can effectively bind to cyclooxygenase enzymes, suggesting its potential as an NSAID.

Several compounds share structural similarities with 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-chlorobenzoic acid | Contains an amino group instead of acetylamino | Known for its role in dye synthesis |

| Acetaminophen | Contains a para-hydroxy group instead of chlorine | Widely used analgesic and antipyretic |

| 4-Chloroaniline | Lacks the benzoic acid moiety | Used in dye manufacturing |

The uniqueness of 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid lies in its combination of both acetylamino and chlorobenzoic functionalities, which may enhance its biological activity compared to similar compounds.